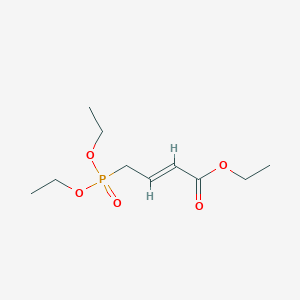

Triethyl 4-phosphonocrotonate

Overview

Description

Mechanism of Action

Target of Action

Triethyl 4-phosphonocrotonate primarily targets enzymes involved in DNA polymerization, such as HIV-1 reverse transcriptase. It is also used in the synthesis of GPR40 agonists and mGlu4R agonists, which are involved in glucose metabolism and neurotransmission, respectively .

Mode of Action

The compound interacts with its targets by acting as a reactant in various biochemical reactions. For instance, in the case of HIV-1 reverse transcriptase, it serves as a leaving group, facilitating the polymerization process. This interaction can inhibit the enzyme’s activity, thereby affecting viral replication .

Biochemical Pathways

this compound affects pathways related to DNA synthesis and repair, glucose metabolism, and neurotransmission. By inhibiting HIV-1 reverse transcriptase, it disrupts the viral replication cycle. In glucose metabolism, GPR40 agonists enhance insulin secretion, while mGlu4R agonists modulate neurotransmitter release, impacting neural signaling .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally bioavailable, meaning it can be effectively absorbed through the gastrointestinal tract. Its distribution within the body ensures it reaches the target sites, while its metabolism and excretion determine its duration of action and potential side effects .

Result of Action

At the molecular level, this compound’s action results in the inhibition of specific enzymes, leading to disrupted biochemical processes. For example, inhibiting HIV-1 reverse transcriptase prevents viral replication, while modulating GPR40 and mGlu4R receptors affects glucose metabolism and neurotransmission. These molecular changes translate to cellular effects such as reduced viral load and improved insulin secretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action, affecting overall therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 4-phosphonocrotonate can be synthesized through the reaction of ethyl 4-bromocrotonate with triethyl phosphite. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-phosphonocrotonate primarily undergoes carbon-carbon bond formation reactions. It is used in various coupling reactions, such as the Nozaki-Hiyama-Kishi coupling, which is a stereoselective method for forming carbon-carbon bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organometallic compounds and catalysts. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in the Nozaki-Hiyama-Kishi coupling, the product is a complex organic molecule with a newly formed carbon-carbon bond .

Scientific Research Applications

Triethyl 4-phosphonocrotonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Triethyl phosphonoacetate: Used in similar carbon-carbon bond formation reactions.

Diethyl cyanomethylphosphonate: Another phosphonate compound used in organic synthesis.

Triethyl 2-phosphonopropionate: Similar in structure and used in similar reactions.

Uniqueness

Triethyl 4-phosphonocrotonate is unique due to its specific structure, which allows it to participate in stereoselective coupling reactions. Its ability to act as a leaving group in DNA polymerization also sets it apart from other phosphonate compounds .

Biological Activity

Triethyl 4-phosphonocrotonate (TEPC) is a phosphonate compound with significant implications in biological research and applications. Its unique chemical structure allows it to participate in various biochemical processes, particularly in the context of enzyme inhibition and synthetic biology. This article explores the biological activity of TEPC, highlighting its mechanisms, applications, and relevant case studies.

- IUPAC Name : Ethyl (E)-4-diethoxyphosphorylbut-2-enoate

- CAS Number : 10236-14-3

- Molecular Formula : C10H19O5P

- Molecular Weight : 250.23 g/mol

- Purity : Typically ≥92% .

| Property | Value |

|---|---|

| Appearance | Clear light yellow liquid |

| Density | 1.1200 g/mL |

| Boiling Point | 133.0°C to 135.0°C (0.4 mmHg) |

| Refractive Index | 1.4525 to 1.4555 |

| Flash Point | >112°C |

TEPC functions primarily as a phosphonate ester that can inhibit specific enzymes, notably those involved in DNA synthesis and lipid metabolism. Its role as a reactant in the synthesis of biologically active compounds has been documented, particularly in the context of HIV-1 reverse transcriptase, where it acts as a leaving group for DNA polymerization .

Enzyme Inhibition

TEPC has been shown to inhibit various phospholipases, which are critical in cellular signaling and membrane dynamics. The inhibition is often concentration-dependent, suggesting that TEPC can modulate enzymatic activity effectively at varying doses .

Case Studies

- Inhibition of HIV-1 Reverse Transcriptase :

- Phospholipase A2 Inhibition :

- Synthetic Applications :

Research Findings

Recent studies have explored the broader implications of TEPC in drug design and synthetic biology:

- Selectivity and Potency : The compound exhibits selective inhibition against certain phospholipases while showing reduced activity against others, highlighting its potential for targeted therapies .

- Biological Activity Profiling : Various assays have been conducted to profile the biological activity of TEPC derivatives, revealing insights into their pharmacokinetics and efficacy in cellular models .

Properties

IUPAC Name |

ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42516-28-9, 10236-14-3 | |

| Record name | NSC100748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is triethyl 4-phosphonocrotonate utilized in the synthesis of alkaloid precursors?

A1: this compound plays a crucial role in constructing the vinyl epoxide precursors needed for synthesizing hydroxylated piperidine and pyrrolidine systems []. These systems serve as vital building blocks for several classes of alkaloids like pyrrolizidine, indolizidine, and quinolizidine. Specifically, this compound is reacted with aldehydes derived from N-Cbz protected amino alcohols under Horner-Wadsworth-Emmons olefination conditions. This reaction, facilitated by lithium hydroxide and 4 Å molecular sieves in refluxing tetrahydrofuran, yields (E,E)-dienoate compounds []. These dienoates are subsequently transformed into the desired vinyl epoxides through a series of reactions, ultimately leading to the target alkaloid precursors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.